1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利福霉素S是利福霉素家族抗生素的一种,该家族抗生素源自细菌红霉素红球菌。 这些抗生素对分枝杆菌特别有效,用于治疗结核病和麻风病等疾病 . 利福霉素S是一种萘醌衍生物,以其强大的抗菌特性而闻名 .
准备方法
合成路线和反应条件: 利福霉素S通过一系列从利福霉素B开始的化学反应合成。 该过程涉及氧化和水解,将利福霉素B转化为利福霉素S . 反应条件通常包括使用强氧化剂和控制pH值,以确保所需的转化。
工业生产方法: 利福霉素S的工业生产涉及使用细菌红霉素红球菌进行发酵。 发酵过程经过优化,以最大限度地提高产量和纯度。 发酵后,通过各种色谱技术提取和纯化该化合物 .
化学反应分析
反应类型: 利福霉素S会发生多种类型的化学反应,包括氧化、还原和取代。 这些反应对于合成其衍生物(如利福平、利福布丁)至关重要 .
常用试剂和条件:
氧化: 使用高锰酸钾等强氧化剂。
还原: 使用硼氢化钠等还原剂。
取代: 可以使用各种亲核试剂将不同的官能团引入分子中。
形成的主要产物: 这些反应形成的主要产物包括利福霉素SV、利福平和其他具有增强抗菌特性的衍生物 .
科学研究应用
利福霉素S在科学研究中具有广泛的应用:
化学: 用作合成各种利福霉素衍生物的起始原料。
生物学: 利福霉素S用于研究细菌RNA聚合酶的抑制。
医学: 用于治疗结核病、麻风病和其他分枝杆菌感染。
作用机制
利福霉素S通过抑制细菌DNA依赖性RNA聚合酶发挥其抗菌作用。 这种抑制阻止RNA的合成,从而阻止细菌生长和复制 . 该化合物与RNA聚合酶的β亚基紧密结合,阻止RNA链的延伸 .
类似化合物:
利福平: 利福霉素S的衍生物,主要用于治疗结核病。
利福布丁: 另一种衍生物,用于治疗鸟分枝杆菌复合感染。
利福喷丁: 与利福平类似,但半衰期更长,用于结核病治疗。
利福昔明: 用于治疗旅行者腹泻和肠易激综合征.
利福霉素S的独特性: 利福霉素S以其强大的抗菌活性及其作为合成其他利福霉素衍生物的前体的作用而独具特色。 它抑制细菌RNA聚合酶的能力使其成为研究和临床环境中的宝贵工具 .
相似化合物的比较
Rifampicin: A derivative of rifamycin S, used primarily to treat tuberculosis.
Rifabutin: Another derivative, used to treat Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness of Rifamycin S: Rifamycin S is unique due to its potent antibacterial activity and its role as a precursor for the synthesis of other rifamycin derivatives. Its ability to inhibit bacterial RNA polymerase makes it a valuable tool in both research and clinical settings .
属性
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYFIMKUHNOBZ-WURVRSKISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13553-79-2 |
Source
|
Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。